2-Bromofluorene
Overview
Description
2-Bromofluorene is a halogenated aromatic compound with the molecular formula C13H9Br. It belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a bromine atom attached to the fluorene ring structure. It appears as a white to off-white solid with a melting point of 67-69°C and a boiling point of 323-325°C. It is insoluble in water but soluble in organic solvents such as acetone and ethanol .
Mechanism of Action
Target of Action
2-Bromofluorene is primarily used as a building block in organic synthesis . It is a nonintrusive end-capping reagent used to control molecular weights and generate well-defined oligomers . The primary targets of this compound are the molecules that it reacts with in these synthesis processes.
Mode of Action
This compound exhibits typical reactivity of aromatic compounds . The bromine atom attached to the fluorene ring makes it susceptible to nucleophilic substitution reactions . In organic synthesis, it is used to synthesize novel ter(9,9-diarylfluorene)s through Suzuki-coupling reactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the context of its use. In the synthesis of novel ter(9,9-diarylfluorene)s, it participates in Suzuki-coupling reactions . The resulting compounds have enhanced thermal and morphological stability, intense blue fluorescence, and interesting reversible redox properties .
Result of Action
The result of this compound’s action is the formation of new compounds with specific properties. For example, it can be used to synthesize compounds with enhanced thermal and morphological stability, intense blue fluorescence, and interesting reversible redox properties . These compounds have potential applications in OLED devices as emitters and hole transporters .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other substances, temperature, and pH. Additionally, its stability and efficacy can be influenced by storage conditions. It is recommended to store this compound in a cool, well-ventilated area away from heat and open flames .
Biochemical Analysis
Biochemical Properties
2-Bromofluorene exhibits reactivity typical of aromatic compounds . It can undergo various reactions, including substitution, addition, and oxidation reactions . The bromine atom attached to the fluorene ring makes it susceptible to nucleophilic substitution reactions
Cellular Effects
It is known that halogenated aromatic compounds can interact with various cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that halogenated aromatic compounds can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromofluorene can be synthesized through the bromination of fluorene. One common method involves using N-bromosuccinimide (NBS) as the brominating reagent in the presence of a solvent like propylene carbonate. The reaction is typically carried out at 60°C for about an hour. The mixture is then cooled, and the product is isolated by dilution with water, followed by extraction with an organic solvent and recrystallization .
Industrial Production Methods: In industrial settings, this compound is often produced through liquid-phase oxidation. This method involves dissolving this compound in N,N-dimethylformamide, adding a catalyst, and carrying out air oxidation at 30-40°C under normal pressure. The reaction typically lasts for 2-4 hours, after which the product is distilled, filtered, washed with water, and dried. This method is advantageous due to its mild reaction conditions, high yield, and low environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Bromofluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: It can be oxidized to form 2-bromofluorenone using oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: It participates in Suzuki coupling reactions to form biaryl compounds, using palladium catalysts and boronic acids.
Major Products:
2-Bromofluorenone: Formed through oxidation.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
2-Bromofluorene is a versatile compound with applications across various scientific disciplines:
Organic Synthesis: It is used as a building block for synthesizing more complex organic compounds, including novel ter(9,9-diarylfluorene)s with enhanced thermal and morphological stability.
Pharmaceuticals: It is utilized in the synthesis of biologically active compounds, including pharmaceutical intermediates and drug candidates.
Comparison with Similar Compounds
2,7-Dibromofluorene: Similar in structure but with two bromine atoms, making it more reactive in substitution and coupling reactions.
9-Bromofluorene: Bromine atom is attached to a different position on the fluorene ring, affecting its reactivity and applications.
Uniqueness: 2-Bromofluorene is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and properties. Its applications in organic synthesis, materials science, and pharmaceuticals highlight its versatility and importance in various fields .
Properties
IUPAC Name |
2-bromo-9H-fluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSCJZNMWILAJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150357 | |
Record name | 2-Bromo-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150357 | |
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Molecular Weight |
245.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2-Bromofluorene | |
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Vapor Pressure |
0.0000751 [mmHg] | |
Record name | 2-Bromofluorene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1133-80-8 | |
Record name | 2-Bromofluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Bromofluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133808 | |
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Record name | 1133-80-8 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1463 | |
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Record name | 2-Bromo-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-9H-fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.164 | |
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Record name | 2-Bromofluorene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2DF3P68J2 | |
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Retrosynthesis Analysis
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